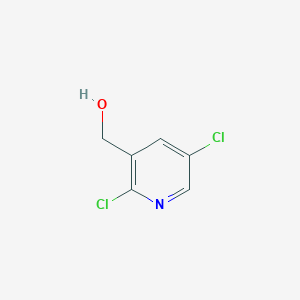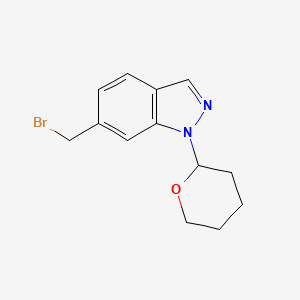
6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Übersicht
Beschreibung
6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chromium Complexes and Polymerization
Reactions of 2,6-bis(bromomethyl)pyridine with 3,5-dimethylpyrazole and 1H-indazole yield terdentate ligands which, when reacted with CrCl3(THF)3 complex in THF, form neutral chromium(III) complexes. These complexes are active in the polymerization of ethylene, providing insights into the use of indazole derivatives in catalysis and polymer science (Hurtado et al., 2009).
Chemical Synthesis and Structural Analysis
A molecule with a structural component similar to the indazole derivative was synthesized, showing the versatile use of these compounds in complex chemical synthesis. Physical properties and thermal stability of the synthesized molecule were studied, emphasizing the importance of indazole derivatives in structural and synthetic chemistry (Majed Jari Mohammed et al., 2020).
Synthesis Pathways and Molecular Structure
Various synthesis pathways involving 1H-indazole have been explored, leading to unexpected product distributions and revealing the chemical behavior of these compounds under different conditions. This highlights the intricacies involved in the synthesis of indazole derivatives and their potential applications in creating complex molecular structures (Pritchard et al., 2009).
Regiospecific Synthesis and Biological Evaluation
Indazole derivatives were synthesized in a regiospecific manner and evaluated against Leishmania donovani, showcasing their potential in medicinal chemistry. While showing promising anti-leishmanial activity, the cytotoxicity of these compounds also highlights the importance of safety and specificity in drug design (El Ghozlani et al., 2019).
Indazole Derivatives and Pharmacology
Indazole and its derivatives are among the top investigated molecules in medicinal research, due to their various biological activities. Despite challenges in synthesis and yield, indazole derivatives find applications in treating various diseases, demonstrating the significance of 1H-indazole in drug discovery and development (Mal et al., 2022).
Eigenschaften
IUPAC Name |
6-(bromomethyl)-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPVWONQUKCAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
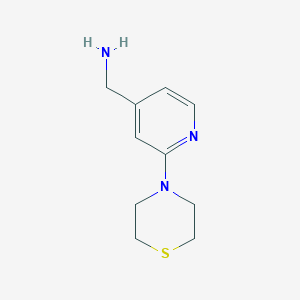



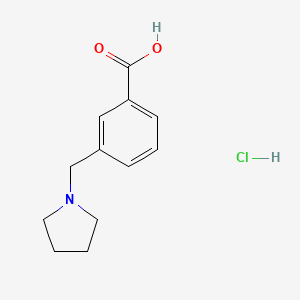
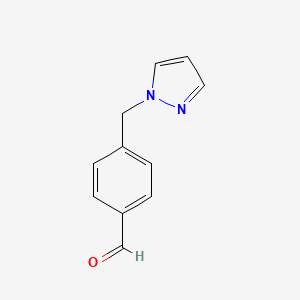
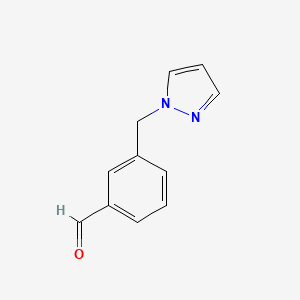
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)
![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)
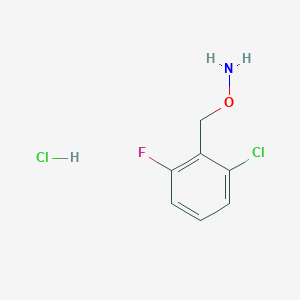
![1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288097.png)

![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)
